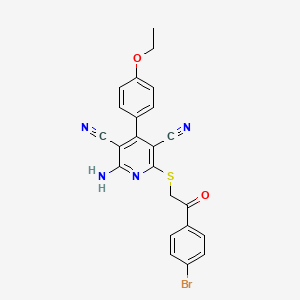
2-Amino-6-((2-(4-bromophenyl)-2-oxoethyl)thio)-4-(4-ethoxyphenyl)pyridine-3,5-dicarbonitrile
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Amino-6-((2-(4-bromophenyl)-2-oxoethyl)thio)-4-(4-ethoxyphenyl)pyridine-3,5-dicarbonitrile is a useful research compound. Its molecular formula is C23H17BrN4O2S and its molecular weight is 493.38. The purity is usually 95%.
BenchChem offers high-quality 2-Amino-6-((2-(4-bromophenyl)-2-oxoethyl)thio)-4-(4-ethoxyphenyl)pyridine-3,5-dicarbonitrile suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-Amino-6-((2-(4-bromophenyl)-2-oxoethyl)thio)-4-(4-ethoxyphenyl)pyridine-3,5-dicarbonitrile including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Antimicrobial and Antibacterial Activities
Compounds related to the specified chemical structure have been explored for their potential antimicrobial and antibacterial properties. For instance, derivatives of cyanopyridine, including 2-aminoethylthio and 2-thioxo derivatives, demonstrated significant antimicrobial activity against a range of aerobic and anaerobic bacteria, with minimal inhibitory concentration values spanning from 6.2 to 100 µg/mL. The most active compounds in this category showed a potent antimicrobial effect, indicating the potential of such derivatives for developing new antibacterial agents (Bogdanowicz et al., 2013).
Corrosion Inhibition
Another significant application of similar pyridine derivatives is in the field of corrosion inhibition, particularly for protecting mild steel in acidic environments. A study revealed that certain pyridines exhibited mixed-type inhibition behavior, with one compound achieving an inhibition efficiency of 97.6% at a concentration of 1.22 mmol L–1. This indicates the potential utility of these compounds in industrial applications where corrosion resistance is crucial, supported by electrochemical and surface analysis methods (Sudheer & Quraishi, 2014).
Structural and Chemical Analysis
Research has also focused on the structural analysis of related compounds, including the determination of crystal structures through X-ray diffraction. These studies provide detailed insights into the molecular configurations and interactions that contribute to the biological and chemical properties of these derivatives. Understanding the crystal structure can inform the synthesis of new compounds with optimized properties for specific applications (Ganapathy et al., 2015).
Synthesis of Heterocyclic Compounds
The chemical framework of such pyridine derivatives serves as a foundation for synthesizing a diverse range of heterocyclic compounds, including those with potential antibacterial and therapeutic applications. Techniques like the Hantzsch and Shioiri methods have been applied to synthesize complex structures that could be relevant for antibiotic development, indicating the versatility and potential of these chemical scaffolds in drug discovery (Okumura et al., 1998).
Eigenschaften
IUPAC Name |
2-amino-6-[2-(4-bromophenyl)-2-oxoethyl]sulfanyl-4-(4-ethoxyphenyl)pyridine-3,5-dicarbonitrile |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H17BrN4O2S/c1-2-30-17-9-5-15(6-10-17)21-18(11-25)22(27)28-23(19(21)12-26)31-13-20(29)14-3-7-16(24)8-4-14/h3-10H,2,13H2,1H3,(H2,27,28) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FJWVGNLDHPIIGW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)C2=C(C(=NC(=C2C#N)SCC(=O)C3=CC=C(C=C3)Br)N)C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H17BrN4O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
493.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Amino-6-((2-(4-bromophenyl)-2-oxoethyl)thio)-4-(4-ethoxyphenyl)pyridine-3,5-dicarbonitrile | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-[7-(4-Methylphenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]piperidine-3-carboxylic acid](/img/structure/B2835650.png)
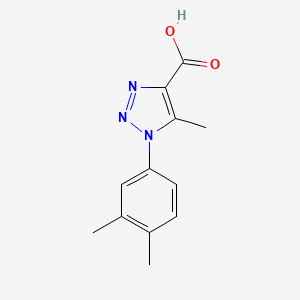
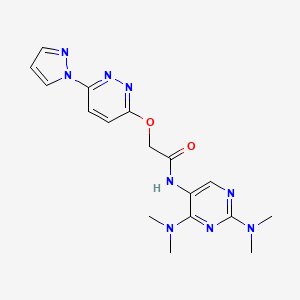
![N-(5-chloro-2-methoxyphenyl)-2-((4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)thio)acetamide](/img/structure/B2835656.png)

![2-[1-(Dimethylamino)-3-(4-methoxyanilino)-2-propenylidene]malononitrile](/img/structure/B2835658.png)
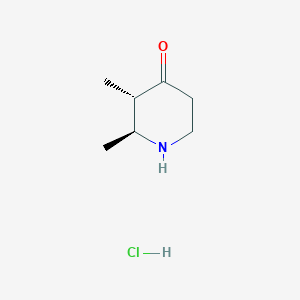


![3-(4-chlorophenyl)-7,9-dimethyl-1-(3-methylbenzyl)-7,9-dihydro-[1,2,4]triazino[3,4-f]purine-6,8(1H,4H)-dione](/img/structure/B2835666.png)
![N-(3,7-dimethyl-5-oxo-5H-thiazolo[3,2-a]pyrimidin-6-yl)-2-propylpentanamide](/img/structure/B2835668.png)
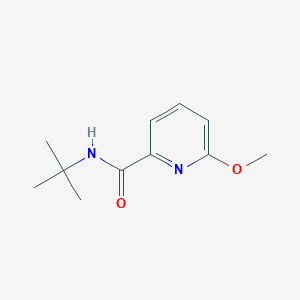
![2-(3-(4-chlorobenzyl)-2,4-dioxo-3,4-dihydropyrido[3,2-d]pyrimidin-1(2H)-yl)-N-(2,4-dimethylphenyl)acetamide](/img/no-structure.png)